trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester

Overview

Description

“Trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester” is a chemical compound that holds promise in scientific research. It is an antifibrinolytic agent that is found to inhibit plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases, abnormal bleeding in operations, and also as a lysine analogue to characterize binding sites in plasminogen .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H15NO2 . The InChI Key is GYDJEQRTZSCIOI-UHFFFAOYSA-N . The SMILES string is NCC1CCC(CC1)C(O)=O .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that similar compounds like trans-4-Aminocyclohexanol can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .Physical And Chemical Properties Analysis

The compound is white in color . It is soluble in water (167 mg/ml), ethanol (<1mg/mL at 25°C), and very slightly soluble in ether, DMSO (<1mg/mL at 25°C), and alcohol .Scientific Research Applications

1. Molecular Conformations and Stability

Research on the molecular conformations of similar compounds like 4-Aminomethyl-1-cyclohexanecarboxylic acids has shown that these substances exist in zwitterionic forms in aqueous solutions. The most stable conformations for these compounds are staggered forms, indicating minimal deformation in the cyclohexane ring of the trans form. This information is crucial for understanding the chemical behavior and potential applications of trans 4-Amino-cyclohexanecarboxylic acid isopropyl ester in scientific research (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

2. Synthesis of Pharmacologically Active Compounds

A significant application of trans 4-Amino-cyclohexanecarboxylic acid derivatives is in the synthesis of pharmacologically active compounds. An industrially feasible process for preparing isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives has been developed, proving essential for creating several pharmacologically active substances, such as glimepiride and L-370518 (Patil, Mahajan, Sonawane, & Gurjar, 2009).

3. Conformational Analysis in Drug Synthesis

Conformational analysis of compounds like this compound plays a critical role in drug synthesis. For instance, studies on the conformational effects in compounds with six-membered rings provide insights into the synthesis and properties of potential drug molecules. Understanding the conformational equilibria in such compounds helps optimize their synthesis and improve their effectiveness (Armitage, Kenner, & Robinson, 1964).

4. Application in Material Science

Compounds similar to this compound have been studied for their application in material science. For example, research on mesomorphism and dielectric properties of certain cyclohexanecarboxylates, which are structurally similar, reveals their potential in improving the flexibility of polymers and reducing toxic effects on human health (Karamysheva, Kovshev, & Barnik, 1976).

5. Use in Biocatalytic Processes

Recent advances include the use of trans 4-Amino-cyclohexanecarboxylic acid derivatives in biocatalytic processes. For instance, the synthesis of commercial fragrances using biocatalysis, where compounds like 4-(isopropyl)cyclohexanol and 4-(tert-butyl)cyclohexyl acetate, which are similar in structure to this compound, have been produced with high diastereoisomeric purity in a continuous-flow process (Tentori et al., 2020).

Mechanism of Action

Safety and Hazards

It’s important to ensure adequate ventilation when handling this compound. Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . Dust formation should be avoided, and the compound should not be released into the environment . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Properties

IUPAC Name |

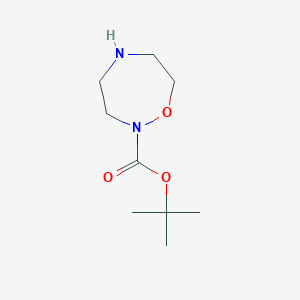

propan-2-yl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h7-9H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBOUHYPMKNDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)